4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline
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Overview
Description
4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline is a chemical compound with the molecular formula C15H12N4. This compound is part of the hydrazone family and is characterized by the presence of a quinazoline ring system attached to a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline typically involves the condensation reaction between benzaldehyde and 4-hydrazinylquinazoline . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the hydrazone moiety into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with aldehyde or carboxylic acid groups, while reduction can produce amine derivatives.
Scientific Research Applications
4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Phenylmethylidene)hydrazin-1-yl]quinoline: Similar structure but with a quinoline ring instead of quinazoline.
4-[2-(Phenylmethylidene)hydrazin-1-yl]pyridine: Contains a pyridine ring instead of quinazoline.
4-[2-(Phenylmethylidene)hydrazin-1-yl]benzene: Features a benzene ring instead of quinazoline.
Uniqueness
4-[2-(Phenylmethylidene)hydrazin-1-yl]quinazoline is unique due to its quinazoline ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .
Properties
Molecular Formula |
C15H12N4 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-(benzylideneamino)quinazolin-4-amine |
InChI |
InChI=1S/C15H12N4/c1-2-6-12(7-3-1)10-18-19-15-13-8-4-5-9-14(13)16-11-17-15/h1-11H,(H,16,17,19) |
InChI Key |
USQZQVMBYROFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
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